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A Comparative Analysis of Prexasertib
Dihydrochloride in Clinical Trials
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of clinical trial data for Prexasertib
dihydrochloride, a potent inhibitor of checkpoint kinase 1 (CHK1) and 2 (CHK2), with a fellow

CHK1 inhibitor, SRA737. Prexasertib has been investigated as a monotherapy and in

combination with other agents in various malignancies, demonstrating the potential of targeting

the DNA damage response (DDR) pathway in cancer therapy. This document summarizes key

efficacy and safety data, details experimental protocols, and visualizes the underlying biological

pathways to offer a thorough comparative overview for research and development purposes.

Mechanism of Action: Targeting the DNA Damage
Response
Prexasertib and SRA737 are both inhibitors of CHK1, a critical serine/threonine kinase that

plays a central role in the cellular response to DNA damage.[1][2][3] In cancer cells, which

often have defects in other cell cycle checkpoints like the p53 pathway, reliance on the CHK1-

mediated checkpoint for DNA repair and cell cycle arrest is heightened.[4] By inhibiting CHK1,

these drugs prevent cancer cells from repairing DNA damage, leading to an accumulation of

errors and ultimately, mitotic catastrophe and apoptosis.[1][4]
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Comparative Clinical Trial Data
The following tables summarize the efficacy and safety data from key clinical trials of

Prexasertib and SRA737 in ovarian and squamous cell carcinomas.

Ovarian Cancer
Efficacy Data in Recurrent High-Grade Serous Ovarian Cancer (HGSOC)

Clinical Trial
(NCT ID)

Drug
Patient
Population

Overall
Response
Rate (ORR)

Median
Progression-
Free Survival
(PFS)

Prexasertib

Phase II

(NCT02203513)

[5]

Prexasertib

Monotherapy

Platinum-

Resistant, BRCA

Wild-Type

30.8% (evaluable

patients)
5 months

Phase II

(NCT03414047)

[6]

Prexasertib

Monotherapy

Platinum-

Resistant
12.1% Not Reported

Phase II

(NCT03414047)

[6]

Prexasertib

Monotherapy

Platinum-

Refractory
6.9% Not Reported

SRA737

Phase I/II

(NCT02797977)

[7][8][9]

SRA737 + Low-

Dose

Gemcitabine

Advanced Solid

Tumors

(including

HGSOC)

10.8% (overall) Not Reported

Safety Data: Common Treatment-Related Adverse Events (Grade ≥3)
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Adverse Event
Prexasertib
(NCT02203513)[5]

Prexasertib
(NCT03414047)[6]

SRA737 +
Gemcitabine
(NCT02797977)[7]
[8]

Hematological

Neutropenia
High incidence

reported
Common 16.7%

Thrombocytopenia Reported Common 10%

Anemia Reported Common 11.7%

Non-Hematological

Fatigue Reported Common
Not specified for

Grade ≥3

Nausea Reported Common
Not specified for

Grade ≥3

Diarrhea Not specified Not specified
Not specified for

Grade ≥3

Squamous Cell Carcinoma (SCC)
Efficacy and Safety Data for Prexasertib Monotherapy in Advanced SCC

A Phase Ib study (NCT01115790) evaluated Prexasertib monotherapy in patients with

advanced SCC, including head and neck (SCCHN), anus, and non-small cell lung cancer

(sqNSCLC).[10]

Efficacy Results[10]
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Tumor Type
Overall Response
Rate (ORR)

Median
Progression-Free
Survival (PFS)

Clinical Benefit
Rate at 3 Months

SCC of the Anus 15% 2.8 months 23%

SCCHN 5% 1.6 months 28%

sqNSCLC Not Reported 3.0 months 44%

Safety Profile: Most Common Treatment-Related Adverse Event (All Grades)[10]

Adverse Event Incidence

Grade 4 Neutropenia 71%

Febrile Neutropenia 12%

Experimental Protocols
Prexasertib Clinical Trials
NCT02203513: Phase II Study in BRCA Wild-Type Recurrent HGSOC[5][11]

Patient Population: Patients with recurrent high-grade serous ovarian cancer, confirmed to

be BRCA wild-type. The study included cohorts with and without biopsiable disease. Patients

were heavily pretreated.

Dosing Regimen: Prexasertib was administered intravenously at a dose of 105 mg/m² every

two weeks in 28-day cycles.

Primary Endpoint: Objective Response Rate (ORR) assessed by the investigator according

to RECIST v1.1.

Secondary Endpoints: Safety and Progression-Free Survival (PFS).

NCT03414047: Phase II Study in Platinum-Resistant or Refractory Recurrent Ovarian

Cancer[6][12][13]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 12 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC6050086/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10981752/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7366122/
https://pubmed.ncbi.nlm.nih.gov/36192237/
https://cdn.clinicaltrials.gov/large-docs/47/NCT03414047/Prot_000.pdf
https://www.clinicaltrials.gov/study/NCT03414047
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610195?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Patient Population: Patients with platinum-resistant or refractory recurrent high-grade serous

ovarian, primary peritoneal, or fallopian tube cancer. The study included cohorts based on

platinum sensitivity, BRCA mutation status, and prior PARP inhibitor therapy.

Dosing Regimen: Prexasertib was administered as an intravenous infusion at 105 mg/m² on

Day 1 and Day 15 of a 28-day cycle.

Primary Endpoint: Overall Response Rate (ORR) per RECIST v1.1.

Secondary Endpoints: Safety, toxicity, and pharmacokinetics of Prexasertib.
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Prexasertib Clinical Trial Workflow (NCT03414047)
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Prexasertib Trial Workflow

SRA737 Clinical Trial
NCT02797977: Phase I/II Study of SRA737 with Low-Dose Gemcitabine[7][8][9][14]
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Patient Population: Patients with advanced solid tumors, with expansion cohorts for specific

genetically defined tumors hypothesized to be sensitive to CHK1 inhibition.

Dosing Regimen: This was a dose-escalation study. The recommended Phase 2 dose

(RP2D) was determined to be 500 mg of SRA737 administered orally on days 2, 3, 9, 10, 16,

and 17, in combination with low-dose gemcitabine (250 mg/m²) administered intravenously

on days 1, 8, and 15 of a 28-day cycle.

Primary Objectives: To establish the safety profile, maximum tolerated dose (MTD), and

RP2D of the combination.

Secondary Objectives: To evaluate the preliminary efficacy (including ORR) of the

combination.
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SRA737 + Gemcitabine Trial Workflow (NCT02797977)
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SRA737 Trial Workflow

Concluding Remarks

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 12 Tech Support

https://www.benchchem.com/product/b610195?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610195?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Prexasertib has demonstrated notable single-agent activity in heavily pretreated patients with

recurrent ovarian cancer, particularly in the BRCA wild-type, platinum-resistant population. In

squamous cell carcinomas, the activity was more modest. The primary dose-limiting toxicities

are hematological, with neutropenia being the most common.

SRA737, in combination with low-dose gemcitabine, has shown promising responses in a

variety of solid tumors, with a manageable safety profile. The combination strategy aims to

induce replication stress with gemcitabine, thereby sensitizing the cancer cells to CHK1

inhibition.

Further research is warranted to identify predictive biomarkers to select patients most likely to

benefit from CHK1 inhibition and to explore rational combination strategies to enhance efficacy

and overcome resistance. The data presented in this guide provides a foundation for such

future investigations in the development of DDR-targeted therapies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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